1,2,5-Thiadiazole-3,4-diamine

概要

説明

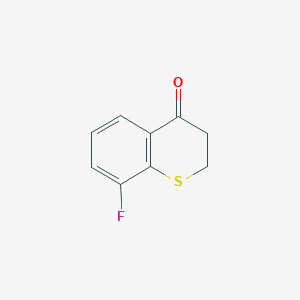

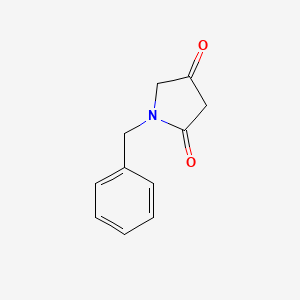

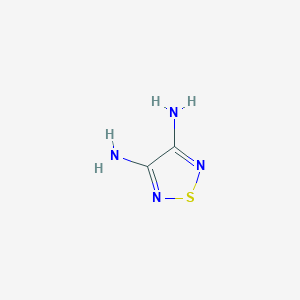

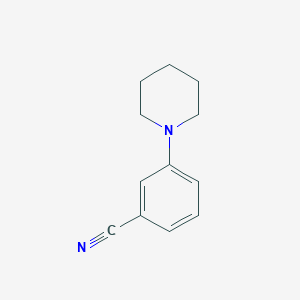

1,2,5-Thiadiazole-3,4-diamine is a chemical compound with the molecular formula C2H4N4S . It is a derivative of the 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes 1,2,5-Thiadiazole-3,4-diamine, often involves cyclization of various benzaldehyde with thiosemicarbazide in the presence of various reagents like FeCl3, HCHO by losing a molecule of water . Another synthesis method involves the reaction of 1,2,5-thiadiazole 1,1-oxides with o-phenylenediamine .Molecular Structure Analysis

The molecular structure of 1,2,5-Thiadiazole-3,4-diamine consists of a 5-membered ring system containing a sulfur atom and two-electron donor nitrogen system . The exact mass of the molecule is 116.015663 Da .Chemical Reactions Analysis

1,3,4-thiadiazole derivatives, including 1,2,5-Thiadiazole-3,4-diamine, have been found to possess prominent antimicrobial activity . The IR spectrum of these compounds often shows characteristic peaks corresponding to various functional groups .科学的研究の応用

Antibacterial Activity

1,2,5-Thiadiazole derivatives have been studied for their potential antibacterial properties. These compounds have shown inhibitory effects on various bacterial strains, including Klebsiella pneumoniae and Staphylococcus hominis . The presence of the N–C–S moiety is believed to contribute to these biological activities .

Antimicrobial Properties

The antimicrobial activity of thiadiazole derivatives extends beyond bacteria to other microorganisms. They have been synthesized and screened for activity against a range of pathogens, displaying a broad spectrum of antimicrobial effects .

DNA Binding

Thiadiazole derivatives have been investigated for their ability to interact with DNA, specifically calf thymus-DNA (CT-DNA). Studies using UV-vis spectroscopic methods have explored the mechanism of interaction, which is crucial for understanding the potential therapeutic applications of these molecules .

Pharmacological Significance

Thiadiazoles are recognized for their therapeutic significance, with various derivatives showing a wide range of pharmacological properties. These include anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activities, as well as acetylcholinesterase inhibition for Alzheimer’s disease treatment .

Dyeing Performance

Research has also been conducted on the dyeing performance of thiadiazole derivatives. These studies focus on the synthesis, characterization, and application of these compounds as dyes, providing insights into their potential use in textile industries .

Synthesis Methods

Innovative synthesis methods for thiadiazole derivatives have been developed, including green routes using magnesium oxide nanoparticles as heterogeneous basic catalysts. These methods aim to improve the efficiency and environmental impact of producing these compounds .

作用機序

Target of Action

It’s worth noting that thiadiazole derivatives have been extensively researched for their wide range of biological activities . For instance, 1,3,4-thiadiazole derivatives have shown good potency as anticonvulsant agents .

Mode of Action

It’s known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature, allowing them to interact strongly with biological targets . This interaction could potentially lead to changes in cellular processes, although the specifics would depend on the exact nature of the target and the compound’s structure.

Biochemical Pathways

It’s known that thiadiazole derivatives can exhibit a broad spectrum of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The mesoionic nature of thiadiazoles allows them to cross cellular membranes, which could potentially influence their absorption and distribution .

Result of Action

It’s known that thiadiazole derivatives can exhibit a broad spectrum of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties .

Safety and Hazards

1,2,5-Thiadiazole-3,4-diamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

将来の方向性

1,3,4-thiadiazoles, including 1,2,5-Thiadiazole-3,4-diamine, have become an important class of heterocycles because of their broad types of biological activity . Future research may focus on exploring their potential in various pharmacological activities, such as neuroprotective, antiviral, and antidiabetic properties . Additionally, new synthetic strategies may be developed to tailor the properties and functions of these compounds .

特性

IUPAC Name |

1,2,5-thiadiazole-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S/c3-1-2(4)6-7-5-1/h(H2,3,5)(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLXKLUYTPGIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448272 | |

| Record name | 1,2,5-thiadiazole-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55904-36-4 | |

| Record name | 1,2,5-thiadiazole-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens when 1,2,5-Thiadiazole-3,4-diamine is exposed to light under very low temperatures?

A: Research indicates that when 1,2,5-Thiadiazole-3,4-diamine is irradiated with UV light in a low-temperature matrix (argon or krypton) environment, it undergoes photodecomposition. [] This process generates several products, including the novel diazenecarbothialdehyde (HNNCHS) and its isomer H2NNC(NS). [] Interestingly, this photodecomposition pathway differs from that of the structurally similar 1,2,4-thiadiazole-3,5-diamine, highlighting the impact of subtle structural variations on photochemical reactivity. []

Q2: How was diazenecarbothialdehyde (HNNCHS) identified in these experiments?

A: The identification of the highly reactive HNNCHS, never before observed experimentally, was achieved through a combination of techniques. [] Infrared (IR) spectroscopy of the irradiated low-temperature matrix revealed distinct absorption bands. These bands were then compared to computationally predicted IR spectra of potential photoproducts. The close match between the experimental spectrum and the calculated spectrum for HNNCHS, alongside supporting evidence from comparisons with similar known molecules, confirmed its presence. [] This discovery underscores the power of combining experimental spectroscopy with high-level computational chemistry for characterizing novel, reactive species.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Thien-3-ylmethyl)thio]benzoic acid](/img/structure/B1337256.png)

![3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid](/img/structure/B1337262.png)